6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one
Overview
Description
6-Bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4’-oxane]-2-one is a complex organic compound characterized by its unique spiro structure, which includes a bromine atom and a fused pyrrolo-pyridine ring system. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4’-oxane]-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor pyrrolo[3,2-b]pyridine compound, followed by spirocyclization to form the oxane ring. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4’-oxane]-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The spiro structure allows for further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and more complex spirocyclic compounds .
Scientific Research Applications
6-Bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4’-oxane]-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4’-oxane]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and spiro structure play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-pyrrolo[3,2-b]pyridine: Shares the pyrrolo-pyridine core but lacks the spiro-oxane ring.
1H-Pyrrolo[2,3-b]pyridine: Similar ring system but different substitution pattern.
6-Bromo-7-azaindole: Contains a bromine atom and a similar heterocyclic structure.
Uniqueness
6-Bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4’-oxane]-2-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-7-5-8-9(13-6-7)11(10(15)14-8)1-3-16-4-2-11/h5-6H,1-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBCOTMGAYKEGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C=C(C=N3)Br)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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